molecular formula C9H11NO4 B2578818 4-(2-Furoylamino)butanoic acid CAS No. 92799-09-2

4-(2-Furoylamino)butanoic acid

Cat. No.: B2578818
CAS No.: 92799-09-2
M. Wt: 197.19
InChI Key: HDSNAIVHZRIVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Furoylamino)butanoic acid is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is a derivative of butanoic acid, featuring a furoylamino group attached to the fourth carbon of the butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furoylamino)butanoic acid typically involves the reaction of furoyl chloride with butanoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate furoyl ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory methods. This would include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furoylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) under anhydrous conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Furoylamino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Furoylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The furoylamino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanoic acid: Similar structure but with a phenyl group instead of a furoyl group.

    4-Hydroxybutanoic acid: Contains a hydroxyl group instead of a furoylamino group.

    4-Aminobutanoic acid: Features an amino group instead of a furoylamino group.

Uniqueness

4-(2-Furoylamino)butanoic acid is unique due to the presence of the furoylamino group, which imparts distinct chemical and biological properties. This group enhances its ability to participate in specific reactions and interact with biological molecules, making it valuable for research and industrial applications.

Properties

IUPAC Name

4-(furan-2-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSNAIVHZRIVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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